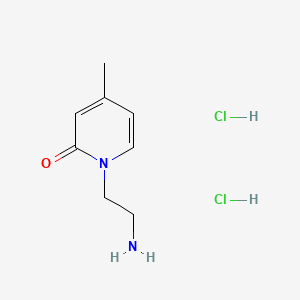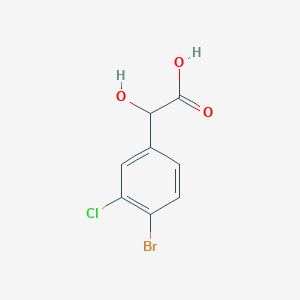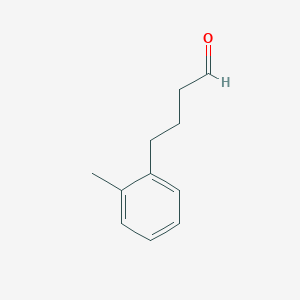
4-(2-Methylphenyl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(O-tolyl)butanal is an organic compound that belongs to the class of aldehydes It features a butanal chain attached to an ortho-tolyl group, which is a benzene ring substituted with a methyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(O-tolyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 4-(O-tolyl)butanal as the primary product.
Another method involves the reduction of 4-(O-tolyl)butanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an anhydrous solvent like diethyl ether under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, 4-(O-tolyl)butanal can be produced using catalytic hydrogenation of 4-(O-tolyl)butanoic acid. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The process is efficient and yields high purity 4-(O-tolyl)butanal.
Análisis De Reacciones Químicas
Types of Reactions
4-(O-tolyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-(O-tolyl)butanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-(O-tolyl)butanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(O-tolyl)butanoic acid.
Reduction: 4-(O-tolyl)butanol.
Substitution: Various substituted derivatives of 4-(O-tolyl)butanal depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(O-tolyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: 4-(O-tolyl)butanal is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 4-(O-tolyl)butanal involves its interaction with various molecular targets In oxidation reactions, the aldehyde group is converted to a carboxylic acid group through the transfer of electrons In reduction reactions, the aldehyde group is reduced to a primary alcohol
Comparación Con Compuestos Similares
4-(O-tolyl)butanal can be compared with other similar compounds such as:
4-(P-tolyl)butanal: Similar structure but with the methyl group at the para position.
4-(M-tolyl)butanal: Similar structure but with the methyl group at the meta position.
4-(O-tolyl)butanoic acid: The oxidized form of 4-(O-tolyl)butanal.
4-(O-tolyl)butanol: The reduced form of 4-(O-tolyl)butanal.
The uniqueness of 4-(O-tolyl)butanal lies in its specific ortho substitution pattern, which can influence its reactivity and the types of reactions it undergoes.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
4-(2-methylphenyl)butanal |
InChI |
InChI=1S/C11H14O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,9H,4-5,8H2,1H3 |
Clave InChI |
POKIORXDKMEVOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


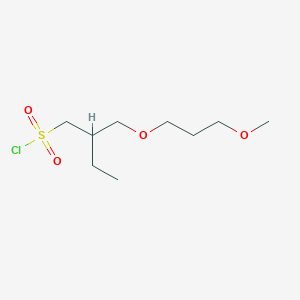

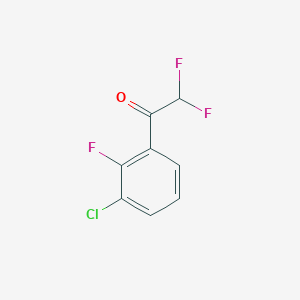
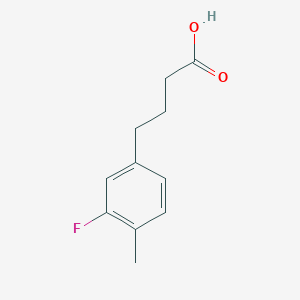

amine](/img/structure/B13608800.png)

![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
